molecular formula C21H20N4O4 B3886716 methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate

methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate

Cat. No.: B3886716
M. Wt: 392.4 g/mol
InChI Key: LRNFPNXVLOULQV-LPYMAVHISA-N
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Description

Methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes a pyrazole ring, an ethoxyphenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the condensation of methanol and benzoic acid in the presence of a strong acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where benzoic acid reacts with methanol in the presence of sulfuric acid or hydrochloric acid as catalysts. The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAH) are used.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro derivatives.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 4-[(E)-[[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-3-29-17-10-8-15(9-11-17)18-12-19(24-23-18)20(26)25-22-13-14-4-6-16(7-5-14)21(27)28-2/h4-13H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNFPNXVLOULQV-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
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methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
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methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
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methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
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methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
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methyl 4-[(E)-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate

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